1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities. The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is significant in medicinal chemistry due to its potential therapeutic applications.
Pyrrolo[2,3-d]pyrimidine compounds, including 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile, are often synthesized as part of research into new pharmaceuticals. The classification of this compound falls under heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. These compounds are frequently investigated for their roles as kinase inhibitors and other therapeutic agents.
The synthesis of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile can be achieved through various methods involving the reaction of pyrrolo[2,3-d]pyrimidine derivatives with cyclopropane and carbonitrile functionalities. A common approach involves the use of phosphorus oxychloride to facilitate the formation of the pyrrolo[2,3-d]pyrimidine structure, followed by further reactions to introduce the cyclopropane and carbonitrile groups.
For example, one method includes:
These methods provide a pathway to synthesize the target compound with high specificity and yield.
The molecular formula for 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile is C₁₃H₁₁N₃. The structure consists of:
The presence of multiple nitrogen atoms in the heterocyclic structure contributes to its chemical reactivity and potential biological activity.
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile can participate in various chemical reactions:
These reactions enhance the compound's versatility for further modifications or applications in drug development.
The mechanism of action for 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile primarily involves its interaction with specific biological targets such as kinases. The compound may act as an inhibitor by binding to the active site of kinases, preventing substrate phosphorylation and thereby modulating signaling pathways involved in cell growth and proliferation.
In particular studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit selective inhibition against various kinases like JAK1, suggesting a similar potential for this compound.
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile exhibits several key physical properties:
Chemical properties include its reactivity towards electrophiles due to the presence of nitrogen atoms and its ability to participate in various organic reactions due to functional groups present.
The primary applications of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile lie within medicinal chemistry:
The synthesis of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile relies on convergent strategies that independently construct the cyclopropane-carbonitrile moiety and the pyrrolopyrimidine core before effecting their regioselective coupling. A fundamental approach begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a key electrophilic intermediate. This pivotal building block is typically synthesized through chlorination of the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one using phosphoryl trichloride under reflux conditions, achieving yields exceeding 85% with high purity (>98%) after crystallization from toluene/n-heptane mixtures [5]. Alternative catalytic approaches utilizing thionyl chloride in the presence of N,N-dimethylformamide as a catalyst have demonstrated improved selectivity with reduced phosphorous waste streams [5].
Simultaneously, the cyclopropane fragment is prepared via a Kulinkovich-de Meijere reaction, where ethyl cyanoacetate undergoes cyclopropanation using 1,2-dibromoethane in the presence of a strong base such as sodium hydride. The resulting ethyl 1-cyanocyclopropane-1-carboxylate is subsequently hydrolyzed under basic conditions to afford 1-cyanocyclopropane-1-carboxylic acid, which is then activated as an acid chloride or converted to a mixed anhydride for coupling [7]. Nucleophilic aromatic substitution between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the metallated cyclopropanecarbonitrile species (generated via lithium-halogen exchange from the corresponding bromocyclopropane derivative) provides the target compound in moderate yields (45-60%) [4]. Alternative coupling strategies employing Suzuki-Miyaura cross-coupling with 1-(boronyl)cyclopropane-1-carbonitrile have demonstrated superior functional group tolerance, particularly for advanced intermediates bearing sensitive substituents [3].
Table 1: Comparative Coupling Strategies for Cyclopropane-Pyrrolopyrimidine Conjugation
Coupling Method | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Nucleophilic Aromatic Substitution | DMF, 80°C, K₂CO₃ | 45-60 | Simple setup, minimal catalysts |
Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄, Dioxane/H₂O, K₂CO₃, 90°C | 65-78 | Tolerance to diverse functional groups |
Reductive Amination | NaBH₃CN, MeOH, rt | <30 | Low efficiency, not recommended |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, tBuONa, Toluene, 110°C | 55-70 | Requires nitrogen protection |
Protection strategies for the pyrrole nitrogen prove critical throughout these synthetic sequences. Benzyl protection using benzyl bromide and potassium carbonate in N,N-dimethylformamide provides robust protection that withstands subsequent reaction conditions while enabling facile deprotection via hydrogenolysis with palladium on carbon catalyst [1] [5]. Tert-butyldimethylsilyl protection offers an alternative orthogonal strategy compatible with organometallic coupling conditions, removable under mild fluoride conditions [3].
Microwave-assisted synthesis has revolutionized the construction of the pyrrolopyrimidine-cyclopropane architecture by dramatically accelerating reaction kinetics and improving regiospecificity. The cyclization step to form the pyrrolopyrimidine core demonstrates particularly remarkable enhancements under microwave irradiation. Where conventional thermal methods require 12-24 hours at reflux temperatures to achieve 70% conversion, microwave-assisted cyclocondensation of 4-amino-1H-pyrrole-3-carbonitrile with ortho-esters in dimethylacetamide at 180°C completes within 20 minutes, affording 7H-pyrrolo[2,3-d]pyrimidine derivatives in 92-95% isolated yield [10]. This methodology significantly suppresses dimerization and oligomerization side products that commonly plague traditional synthesis routes.
Catalytic asymmetric cyclopropanation has emerged as a powerful strategy for constructing enantioenriched 1-cyanocyclopropane intermediates. Chiral dirhodium(II) carboxylate catalysts, particularly Rh₂(S-DOSP)₄, effect highly enantioselective cyclopropanations between cyanoacrylates and diazo compounds. This transformation delivers 1-cyanocyclopropane-1-carboxylates with enantiomeric excess values consistently exceeding 95% when conducted in dichloromethane at -40°C [10]. Subsequent decarboxylation under Barton conditions provides configurationally stable 1-cyanocyropane building blocks without racemization, essential for pharmaceutical applications requiring single enantiomers [3].
Table 2: Microwave Parameters for Key Synthetic Transformations
Reaction Step | Solvent | Temperature (°C) | Time (min) | Yield Improvement vs. Thermal (%) |
---|---|---|---|---|
Pyrrolopyrimidine Cyclization | Dimethylacetamide | 180 | 20 | +25-30 |
Nucleophilic Aromatic Substitution | N-Methylpyrrolidone | 150 | 15 | +15-20 |
Suzuki-Miyaura Coupling | Dioxane/Water | 120 | 10 | +10-15 |
Deprotection/Hydrogenolysis | Ethanol | 100 | 5 | +5-10 |
Transition metal catalysis enables efficient construction of the carbon-nitrogen bond between the pyrrolopyrimidine and cyclopropane units. Palladium-based catalysts have demonstrated exceptional efficacy, with Pd(OAc)₂/XPhos systems in toluene at 90°C achieving complete conversion within 3 hours. Copper catalysis offers a cost-effective alternative, particularly when employing CuI/N,N'-dimethylcyclohexane-1,2-diamine complexes in dimethyl sulfoxide at 110°C, albeit with slightly diminished yields (75-80% vs. 85-92% for Pd systems) [3]. Continuous flow hydrogenation technology has been successfully implemented for catalytic deprotection of benzyl-protected intermediates, reducing reaction times from hours to minutes while maintaining excellent chemoselectivity (>99%) toward the deprotected pyrrolopyrimidine [7].
Chiral separation of the racemic 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile presents significant challenges due to the compound's conformational flexibility and limited stereodifferentiating functional groups. Preparative chiral chromatography using immobilized polysaccharide-based stationary phases (Chiralpak IA-IB) has emerged as the most reliable resolution technique. Optimal separation occurs in normal-phase mode employing ethanol/n-hexane mobile phases (15:85 v/v) containing 0.1% diethylamine as a modifier, achieving baseline resolution (Rs > 1.8) with enantiomeric purity exceeding 99.5% for both enantiomers after a single pass [9]. The addition of amine modifiers proves critical for suppressing peak tailing and improving enantioselectivity by mitigating undesirable interactions with residual silanol groups [3].
Simulated moving bed (SMB) chromatography represents the industrial-scale solution for continuous resolution, offering substantial solvent reduction and increased throughput compared to batch processes. Four-zone SMB configurations with Chiralcel OD columns (30 cm ID) operating under isocratic conditions (methanol/ethanol 50:50) achieve productivities exceeding 1.2 kg racemate per kilogram chiral stationary phase per day, with enantiomeric excess consistently >99% for both enantiomers [7]. This technology enables cost-effective production at multi-kilogram scales required for clinical development, with solvent recovery rates exceeding 85% through integrated distillation systems [9].
Diastereomeric crystallization techniques provide a complementary approach for stereochemical resolution, particularly valuable when the compound contains acidic or basic functionality. Though the target molecule lacks ionizable groups, derivatization with enantiopure chiral auxiliaries enables crystallization-based separation. Diastereomeric salts formed with O,O'-di-p-toluoyl-L-tartaric acid in ethanol/water mixtures (80:20) exhibit differential solubility, allowing isolation of the less soluble diastereomer in >98% de after two recrystallizations [3]. Subsequent mild hydrolysis regenerates the enantiomerically enriched free base without detectable racemization. Resolution via molecular complexation with enantiopure 1,1'-bi-2-naphthol has demonstrated promising results in tetrahydrofuran/heptane systems, yielding enantiomeric enrichment of 95-97% ee in the crystalline phase [9].
Industrial-scale manufacturing of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile requires meticulous optimization of each synthetic transformation for throughput, safety, and cost efficiency. The chlorination step to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine exemplifies this optimization challenge. While laboratory-scale preparations typically employ phosphoryl trichloride in reflux conditions, industrial processes implement catalytic variants using thionyl chloride with N,N-dimethylformamide catalyst (0.5 mol%) in toluene at 80°C. This approach reduces phosphorous waste streams by 90% while maintaining yields >85% and purity >99% (HPLC) after crystallization [5]. Continuous processing of this exothermic reaction in microreactor systems enhances heat transfer and improves selectivity by minimizing localized overheating, enabling production capacities exceeding 100 kg/day with impurity profiles consistently meeting International Conference on Harmonisation guidelines [4].
Cyclopropanation at scale necessitates careful management of highly exothermic reactions and hazardous intermediates. The development of continuous flow hydrogenation systems for deprotection of benzyl-protected intermediates has demonstrated substantial safety and efficiency improvements. Fixed-bed reactors packed with 5% Pd/C catalyst operating at 50 psi hydrogen pressure in ethanol/water mixtures (90:10) achieve complete deprotection in residence times under 10 minutes, with catalyst productivities exceeding 5,000 kg product/kg catalyst before significant activity loss [7]. These systems eliminate the hazards associated with handling pyrophoric catalysts and enable uninterrupted multi-ton production campaigns [5].
Solvent selection and recovery prove critical for economic viability in industrial operations. Tetrahydrofuran emerges as the optimal solvent for cyclopropanation reactions despite flammability concerns, as its complete miscibility with water facilitates efficient extraction and recovery. Multistage distillation systems achieve >95% tetrahydrofuran recovery with purity sufficient for direct reuse in the same process step [5]. For crystallization of the final compound, ethanol/water mixtures (70:30) provide the optimal balance of yield (88-92%) and purity (>99.5%), with mother liquors concentrated and recycled after charcoal treatment to remove process impurities [4].
Cost-effective ligand systems have been developed specifically for large-scale metal-catalyzed coupling steps. Industrial processes utilize triphenylphosphine recovered from spent catalyst complexes through acidic extraction and recrystallization, reducing phosphine consumption by 60% [7]. Alternative catalyst systems employing palladium nanoparticles on magnetic supports enable simple magnetic separation and reuse for up to 15 cycles without significant leaching (<0.5 ppm residual palladium in product) or activity loss [3]. These approaches substantially reduce precious metal contributions to the overall manufacturing cost while maintaining stringent heavy metal specifications for pharmaceutical intermediates.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1